molecular formula C14H10F3N5O2 B1684085 Walrycin B

Walrycin B

Cat. No.: B1684085
M. Wt: 337.26 g/mol
InChI Key: XRVMPTWWKLKLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Walrycin B is a novel antibacterial compound that specifically targets the essential WalR response regulator . WalR is a response regulator that is essential for bacterial viability . It plays a crucial role in controlling and coordinating cell wall metabolism with cell division in bacteria .

Mode of Action

This compound interacts with its target, WalR, to cause bactericidal effects . It inhibits the WalR-induced repression of EGFP signaling in a reporter assay in a concentration-dependent manner . This interaction leads to changes in the expression of WalR regulon genes .

Biochemical Pathways

The biochemical pathways affected by this compound are those controlled by the WalR response regulator. These pathways are involved in cell wall metabolism and cell division in bacteria . The inhibition of WalR by this compound disrupts these pathways, leading to bactericidal effects .

Pharmacokinetics

It is known that this compound is soluble in dmso .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. Specifically, it has been shown to have a strong minimum inhibitory concentration (MIC) for Bacillus subtilis and Staphylococcus aureus . The compound leads to phenotypes consistent with those of cells starved for the WalK/WalR system, causing bactericidal effects . In B. subtilis, cells form extremely long aseptate filaments, and in S. aureus, cells form large aggregates .

Action Environment

It is known that the compound is effective against gram-positive bacteria , suggesting that its efficacy may be influenced by the presence of such bacteria in the environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Walrycin B involves the formation of a pyrimido[5,4-e][1,2,4]triazine-5,7-dione core structure. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient reaction conditions and catalysts .

Chemical Reactions Analysis

Types of Reactions

Walrycin B undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines .

Scientific Research Applications

Biological Activity

Walrycin B, a compound derived from the phytotoxin toxoflavin produced by Burkholderia glumae, has gained attention for its diverse biological activities, particularly its antibacterial and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

This compound is chemically characterized as 1,6-dimethyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione. Its mechanism of action primarily involves the inhibition of the WalR response regulator in Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. By targeting the WalK/WalR two-component signal transduction system, this compound disrupts bacterial cell viability and induces phenotypic changes including filamentation and aggregation in these organisms .

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against various strains of bacteria. The compound's ability to inhibit the WalR system is crucial for its bactericidal effects. In studies, it was shown to cause long aseptate filaments in B. subtilis and large aggregates in S. aureus, indicating a strong disruption of normal cellular processes .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Bacillus subtilis0.5 μg/mLInhibition of WalR response regulator
Staphylococcus aureus0.25 μg/mLInduction of filamentation and aggregation

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2. It has been identified as a potent inhibitor of the viral 3CL protease (Mpro), with an IC50 value of 0.26 μM, making it one of the most effective compounds in this category . The compound was shown to rescue cells from cytopathic effects induced by SARS-CoV-2 with an efficacy rate of approximately 51.43% .

Table 2: Antiviral Activity Metrics for this compound

Compound NameIC50 (μM)Max Response (%)EC50 (μM)Efficacy (%)CC50 (μM)Cytotoxicity (%)
This compound0.2686.63.5551.434.2599.67

Case Studies and Research Findings

  • Antibacterial Efficacy : In a study focusing on the antibacterial properties of this compound, it was found that the compound effectively inhibited growth in methicillin-resistant strains, demonstrating its potential as a therapeutic agent in treating resistant bacterial infections .
  • Antiviral Screening : A high-throughput screening identified this compound among several compounds that inhibited SARS-CoV-2 replication by targeting its main protease . The study emphasized its potential for further development as an antiviral drug.
  • Cell Cycle Arrest : Research indicated that this compound acts as a separase inhibitor, causing cell cycle arrest at the M phase in cancer cells, which suggests its potential application in cancer therapy .

Properties

IUPAC Name

1,6-dimethyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5O2/c1-21-12(23)9-11(19-13(21)24)22(2)20-10(18-9)7-3-5-8(6-4-7)14(15,16)17/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVMPTWWKLKLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.